molecular formula C17H25N7 B12270214 N,N-dimethyl-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine

N,N-dimethyl-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B12270214
M. Wt: 327.4 g/mol
InChI Key: RMDVOOWATGODMS-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a piperazine ring, which is further modified with an isopropyl group and dimethylamine functionality. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via cyclization reactions involving appropriate precursors such as amidines and β-diketones.

    Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions using suitable halogenated pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N,N-dimethyl-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

N,N-dimethyl-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a piperazine ring and additional functional groups makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H25N7

Molecular Weight

327.4 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H25N7/c1-13(2)16-18-7-5-14(20-16)23-9-11-24(12-10-23)15-6-8-19-17(21-15)22(3)4/h5-8,13H,9-12H2,1-4H3

InChI Key

RMDVOOWATGODMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)N(C)C

Origin of Product

United States

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